molecular formula C7H6Cl2O2 B114650 2,6-Dichloro-4-(hydroxymethyl)phenol CAS No. 22002-17-1

2,6-Dichloro-4-(hydroxymethyl)phenol

Cat. No. B114650
CAS RN: 22002-17-1
M. Wt: 193.02 g/mol
InChI Key: SQKUSGDAQJJKBT-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-(hydroxymethyl)phenol is a chemical compound with the molecular formula C7H6Cl2O2 . It has a molecular weight of 193.03 . It is a solid substance and is one of the six isomers of dichlorophenol .


Synthesis Analysis

2,6-Dichlorophenol has been prepared by the chlorination of phenol with chlorine gas in the presence of nitrobenzene and fuming sulfuric acid . An alternative synthesis starts with the ethyl ester of 4-hydroxybenzoic acid, which chlorinates at the positions flanking the phenolic center .


Molecular Structure Analysis

The molecular structure of 2,6-Dichloro-4-(hydroxymethyl)phenol consists of a phenol group with two chlorine atoms and one hydroxymethyl group attached . The InChI code for this compound is 1S/C7H6Cl2O2/c8-5-1-4 (3-10)2-6 (9)7 (5)11/h1-2,10-11H,3H2 .


Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3, a boiling point of 296.6±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It also has a flash point of 133.2±25.9 °C . The compound has 2 hydrogen bond acceptors, 2 hydrogen bond donors, and 1 freely rotating bond .

Scientific Research Applications

  • Hydrogen-Bonded Assemblies : Research has investigated derivatives of 2,6-bis(hydroxymethyl)phenol, showing that these structures display hydrogen-bonding networks resulting in sheets, which are significant for understanding molecular interactions and material properties (Masci & Thuéry, 2002).

  • Crosslinking in Polymeric Materials : 2,6-Bis(hydroxymethyl)-4-methyl phenol has been used as a crosslinker in sulphonated poly (ether ether ketone) for the preparation of proton exchange membranes. This application is particularly relevant in fuel cell technology, where controlling the swelling and improving the mechanical properties of membranes is crucial (Hande et al., 2008).

  • Synthesis of High-Nuclearity Clusters : Ligands based on 2,6-bis(hydroxymethyl)phenol have been used for preparing high-nuclearity clusters with interesting magnetic properties. This research is significant in the field of coordination chemistry and materials science (Glaser et al., 2009).

  • Synthesis of Phloroglucide Analogs : An efficient procedure for the synthesis of polyhydroxy aromatic compounds (phloroglucide analogs) has been developed, which involves reactions between different 4-substituted phenols and 2,6-bis(hydroxymethyl) phenols. These compounds exhibit antimicrobial activities and can be used as antimicrobial agents (Bargebid et al., 2021).

  • Synthesis of Polyfunctional Aromatic Ring Systems : Phloroglucide analogs have been synthesized under microwave irradiation, demonstrating an efficient and rapid method for creating these compounds. Such methodologies are significant in organic synthesis and pharmaceutical research (Khalafi‐Nezhad et al., 2003).

  • Study of Oxidation Processes : Research has been conducted on the oxidation of 4-alkyl-2,6-di(hydroxymethyl)phenol to 4-alkyl-2,6-diformylphenol, which is significant in organic chemistry for understanding the mechanisms of oxidation reactions (Huang et al., 2000).

Safety And Hazards

The safety data sheet for 2,6-Dichloro-4-(hydroxymethyl)phenol suggests that it should be kept away from food, drink, and animal feeding stuffs . It is recommended not to eat, drink, or smoke when using this product . Contaminated clothing and gloves should be removed and washed, including the inside, before re-use .

properties

IUPAC Name

2,6-dichloro-4-(hydroxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2O2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,10-11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQKUSGDAQJJKBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)O)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90944601
Record name 2,6-Dichloro-4-(hydroxymethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90944601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-4-(hydroxymethyl)phenol

CAS RN

22002-17-1
Record name Benzenemethanol, 3,5-dichloro-4-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022002171
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dichloro-4-(hydroxymethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90944601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 3,5-dichloro-4-hydroxybenzoic acid (4.0 g, 19.3 mmol) in THF (60 ml) under argon was added borane-THF complex (39.0 mmol, 39.0 ml of 1 M solution in THF) dropwise. After addition, the reaction mixture was heated at 60° C. for 6 h, then quenched with water and extracted with ethyl acetate three times. The organic extract was washed with water, then brine, dried (sodium sulfate) and concentrated in vacuo to afford the title compound (3.7 g, 99%) as white solid. 1H NMR (400 MHz, CDCl3) δ 7.28 (s, 2H), 5.83 (s, 1H), 4.59 (s, 2H), MS: (M+1-H2O)=175
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4 g
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39 mL
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60 mL
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99%

Synthesis routes and methods III

Procedure details

BH3 (1M in THF, 250 mL, 250 mmol) was added dropwise to a cooled sol. of 3,5-dichloro-4-hydroxybenzoic acid (20 g, 96.6 mmol) in THF (200 mL) at 0° C. The resulting mixture was stirred at 0° C. for 15 min., and then at rt for 13 h. The milky mixture was cooled to 0° C., and MeOH (150 mL), then water (100 mL), were added dropwise. The mixture was further stirred at 0° C. for 15 min, and then at rt for 5 h. The mixture was then partially concentrated under reduced pressure. EtOAc (200 mL) and water (50 mL) were added to the residue, and the phases were shaken and separated. The aq. phase was further extracted with EtOAc. The combined org. extracts were washed with brine, dried over MgSO4, filtered, and concentrated under reduced pressure. Purification by FC(CH2Cl2/CH3OH, 100:1) led to the title compound as a slightly beige solid (17.86 g, 96%). LC-MS: tR=0.69 min.
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150 mL
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100 mL
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20 g
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200 mL
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Synthesis routes and methods IV

Procedure details

To a solution of 1.83 g (5.96 mmol) of the product of Step B dissolved in 6 mL of THF was added 5.96 mL (5.96 mmol) of a 1M solution of tetra-n-butylammonium fluoride in THF and the reaction mixture was stirred at room temperature 30 minutes. The solution was then evaporated in vacuo and the residue was purified on a silica gel flash chromatography column eluted with 4% methanol/chloroform to afford 0.733 g (64%) of the title compound.
Name
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1.83 g
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6 mL
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solution
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64%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dichloro-4-(hydroxymethyl)phenol
Reactant of Route 2
2,6-Dichloro-4-(hydroxymethyl)phenol
Reactant of Route 3
2,6-Dichloro-4-(hydroxymethyl)phenol
Reactant of Route 4
2,6-Dichloro-4-(hydroxymethyl)phenol
Reactant of Route 5
Reactant of Route 5
2,6-Dichloro-4-(hydroxymethyl)phenol
Reactant of Route 6
Reactant of Route 6
2,6-Dichloro-4-(hydroxymethyl)phenol

Citations

For This Compound
2
Citations
T Katagi - Journal of Agricultural and Food Chemistry, 1990 - ACS Publications
Photodegradation of the organophosphorus fungicide tolclofos-methyl (I)[0-(2, 6-dichloro-4-methylphenyl),-dimethyl phosphorothioate] on kaolinite and montmorillonite was examined …
Number of citations: 54 pubs.acs.org
European Food Safety Authority (EFSA)… - EFSA …, 2017 - Wiley Online Library
In accordance with Article 6 of Regulation ( EC ) No 396/2005, the applicant Sumitomo Chemical Agro Europe SAS submitted a request to the competent national authority of Finland to …
Number of citations: 8 efsa.onlinelibrary.wiley.com

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